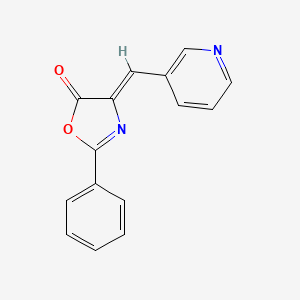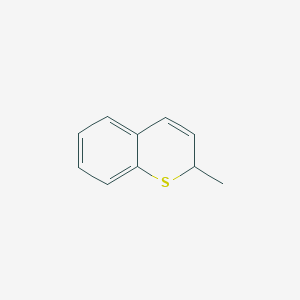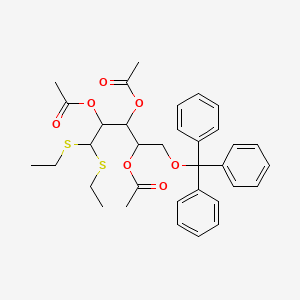
5-O-Triphenylmethyl-D-arabinose, diethyl mercaptal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-O-Triphenylmethyl-D-arabinose, diethyl mercaptal is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is derived from D-arabinose, a naturally occurring sugar, and is modified with triphenylmethyl and diethyl mercaptal groups, which impart distinct chemical characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-O-Triphenylmethyl-D-arabinose, diethyl mercaptal typically involves multiple steps. The initial step often includes the protection of the hydroxyl groups of D-arabinose to prevent unwanted reactions. This is followed by the introduction of the triphenylmethyl group at the 5-O position. The final step involves the formation of the diethyl mercaptal group through a reaction with diethyl dithioacetal.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-O-Triphenylmethyl-D-arabinose, diethyl mercaptal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into simpler derivatives.
Substitution: The triphenylmethyl and diethyl mercaptal groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce simpler alcohols or thiols.
Applications De Recherche Scientifique
5-O-Triphenylmethyl-D-arabinose, diethyl mercaptal has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for hydroxyl functionalities.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its role in targeted therapies.
Industry: The compound is used in the synthesis of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 5-O-Triphenylmethyl-D-arabinose, diethyl mercaptal involves its interaction with specific molecular targets. The triphenylmethyl group provides steric hindrance, which can influence the compound’s reactivity and binding affinity. The diethyl mercaptal group can interact with thiol-containing enzymes and proteins, potentially modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-O-Methyl-D-arabinose: Similar in structure but lacks the triphenylmethyl and diethyl mercaptal groups.
5-O-Methyl-D-xylose: Another sugar derivative with similar properties but different functional groups.
5-O-Methyl-D-lyxose: Shares structural similarities but differs in the arrangement of hydroxyl groups.
Uniqueness
5-O-Triphenylmethyl-D-arabinose, diethyl mercaptal is unique due to the presence of both triphenylmethyl and diethyl mercaptal groups. These groups confer distinct chemical properties, such as increased stability and specific reactivity, making the compound valuable for various applications in research and industry.
Propriétés
Numéro CAS |
5329-46-4 |
|---|---|
Formule moléculaire |
C34H40O7S2 |
Poids moléculaire |
624.8 g/mol |
Nom IUPAC |
[3,4-diacetyloxy-5,5-bis(ethylsulfanyl)-1-trityloxypentan-2-yl] acetate |
InChI |
InChI=1S/C34H40O7S2/c1-6-42-33(43-7-2)32(41-26(5)37)31(40-25(4)36)30(39-24(3)35)23-38-34(27-17-11-8-12-18-27,28-19-13-9-14-20-28)29-21-15-10-16-22-29/h8-22,30-33H,6-7,23H2,1-5H3 |
Clé InChI |
DDIQKROXRACMSF-UHFFFAOYSA-N |
SMILES canonique |
CCSC(C(C(C(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C)SCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


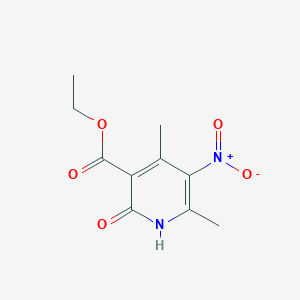


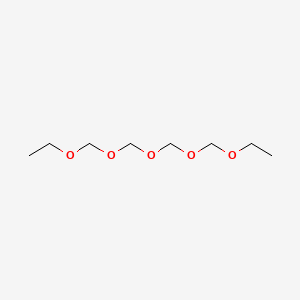
![N,N-dimethyl-2-[3-oxo-1-(2-phenyl-1H-indol-3-yl)-1H-isoindol-2-yl]propanamide](/img/structure/B14735466.png)
![Ethyl 1-[5-cyano-1-ethyl-4-methyl-3-[[3-(2-methylpropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-6-oxopyridin-2-yl]piperidine-3-carboxylate](/img/structure/B14735473.png)
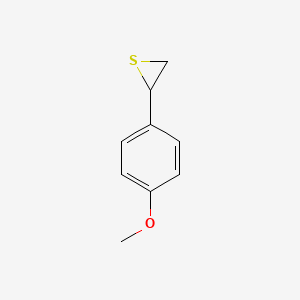


![N-[(3beta,4beta,5alpha)-20-(Dimethylamino)-4-hydroxypregnan-3-yl]benzamide](/img/structure/B14735518.png)
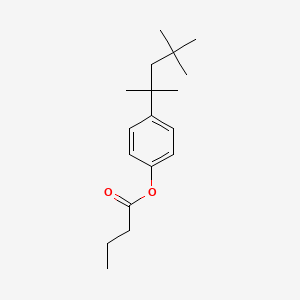
![Methyl 2-[(cyclohexyl-(cyclopropanecarbonyl)amino)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B14735534.png)
